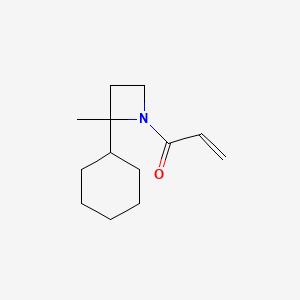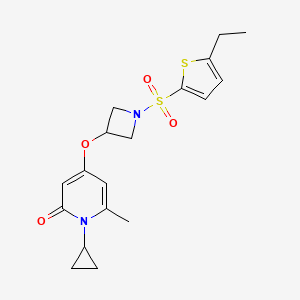
N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as CPEP, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
- Synthesis and In Vitro Cytotoxic Activity : Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized from N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide derivatives. These compounds were investigated for their cytotoxicity against various human cancer cell lines, including colon, lung, breast, and liver cancers, to understand the structure-activity relationship in drug design (Hassan et al., 2015).
Characterization and Potential Anticancer Applications
- Characterization and Anticancer Potential : Further research into the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from related compounds has been conducted. These compounds were characterized using various analytical techniques and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in anticancer research (Hassan et al., 2014).
Structural Analysis
- Structural Insights : Studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, closely related to N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, provide insights into their geometric parameters and intermolecular interactions. These findings contribute to a deeper understanding of the molecular structure of such compounds (Köysal et al., 2005).
Radiotracer Development
- Radiotracer Synthesis for CB1 Cannabinoid Receptors : Efforts have been made to synthesize radiolabeled compounds, including variants of N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, for studying CB1 cannabinoid receptors using positron emission tomography. These studies are crucial for advancing medical imaging techniques (Katoch-Rouse & Horti, 2003).
Metabolism and Stability Investigations
- Metabolism and Thermal Stability Analysis : The in vitro metabolism and thermal stability of pyrazole-containing synthetic cannabinoids, similar to N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, have been investigated. This research is pivotal for understanding the behavior of such compounds under various conditions, including smoking (Franz et al., 2017).
Development of Fluorescent Chemosensors
- Fluorescent Chemosensor Design : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for creating functional fluorophores, offers potential applications in developing novel fluorescent probes for detecting biologically and environmentally relevant species (Castillo et al., 2018).
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-2-23-15-11-21(14-9-7-12(18)8-10-14)20-16(15)17(22)19-13-5-3-4-6-13/h7-11,13H,2-6H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPKEPHQCLFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[4-(4-Fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate](/img/structure/B2955273.png)

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2955275.png)



![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2955282.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2955288.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2955291.png)
![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2955295.png)
![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2955297.png)